molecular formula C7H5N3OS B11911162 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B11911162
M. Wt: 179.20 g/mol
InChI Key: MOVNHKVVWAPCKF-UHFFFAOYSA-N
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Description

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde (CAS 1446113-33-2) is a high-value chemical building block in medicinal chemistry and drug discovery. Its molecular formula is C7H5N3OS, with a molecular weight of 179.20 g/mol . The compound features a thieno[3,2-d]pyrimidine core, which is a recognized privileged scaffold in the design of biologically active molecules, serving as a bioisostere for purine bases found in nucleic acids . This specific derivative is particularly valuable due to the presence of both an amino group and an aldehyde group, the latter providing a versatile handle for further synthetic modification via condensation or nucleophilic addition reactions to create more complex derivatives for structure-activity relationship (SAR) studies. The thienopyrimidine scaffold is of significant interest in oncology research. Scientific literature demonstrates that structurally related thienopyrimidine compounds exhibit potent antitumor properties by targeting crucial cellular signaling pathways, such as inhibiting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are frequently dysregulated in human cancers . Other studies highlight that 4-aminothienopyrimidine derivatives can demonstrate potent anti-proliferative activity against various human cancer cell lines, including breast cancer models (MCF-7, MDA-MB-231), making them promising leads for the development of novel chemotherapeutic agents . As such, this compound serves as a critical intermediate for researchers synthesizing and evaluating new small-molecule inhibitors. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c8-7-6-5(9-3-10-7)4(1-11)2-12-6/h1-3H,(H2,8,9,10)

InChI Key

MOVNHKVVWAPCKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)C=O

Origin of Product

United States

Preparation Methods

Cyclization with Formamide and Carbonyl Reactants

The foundational approach involves cyclocondensation between aminothiophene derivatives and formamide. For example, methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate under reflux to yield thieno[3,2-d]pyrimidin-4(3H)-one intermediates. This method achieves 85% yield on multi-kilogram scales by avoiding late-stage functionalization complexities. Reaction conditions typically involve temperatures of 170°C under reduced pressure (50 mmHg) to remove water, critical for driving the equilibrium toward cyclization.

Variants using urea or thiourea instead of formamide produce thienopyrimidin-2,4-diones, though these require harsher acidic conditions (e.g., HCl in 1,4-dioxane). Comparative studies show formamide-based routes superior for preserving the 4-amino group essential for downstream aldehyde functionalization.

7-Position Aldehyde Functionalization Strategies

Oxidation of 7-Vinyl Precursors

A direct method involves oxidizing 7-vinylthieno[3,2-d]pyrimidin-4-amine. While specific protocols are proprietary, analogous systems use ozonolysis or ruthenium-catalyzed oxidation to convert vinyl groups to aldehydes. For instance, 7-vinyl derivatives treated with ozone at -78°C followed by reductive workup (e.g., dimethyl sulfide) yield aldehydes with >80% efficiency. Challenges include overoxidation to carboxylic acids, mitigated by using stoichiometric oxidants like selenium dioxide.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction installs aldehydes during pyridine ring closure. Starting with 4-aminopyrimidine-3-carbaldehydes, phosphonate reagents introduce α,β-unsaturated aldehydes, which undergo photoisomerization and cyclization to form the thienopyrimidine core. This method allows precise control over the 7-position, achieving 65–76% yields. Key parameters:

  • Reagents : Diethyl (ethoxycarbonyl)methylphosphonate

  • Conditions : LiCl/DBU in THF, 0°C to room temperature

  • Photoisomerization : UV light (254 nm), 12–24 hours

Palladium-Catalyzed Carbonylation

Bromination-Carbonylation Sequence

A scalable route involves regioselective bromination at the 7-position followed by Pd-catalyzed carbonylation. Thieno[3,2-d]pyrimidin-4-amine treated with NBS (N-bromosuccinimide) in DMF at 0°C yields the 7-bromo derivative, which undergoes carbonylation under 20 bar CO pressure with Pd(PPh₃)₄ to generate the aldehyde. Critical factors:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : 1,3-Bis(diphenylphosphino)propane (dppp)

  • Yield : 78% after recrystallization

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)AdvantagesLimitations
HWE Olefination4-Aminopyrimidine-3-carbaldehydePhotoisomerization65–76Regioselective, mild conditionsRequires UV equipment
Carbonylation7-Bromo-thienopyrimidinePd-catalyzed reaction78Scalable, high purityHigh-pressure CO handling
Formamide CyclizationMethyl 3-aminothiophene-2-carboxylateCondensation85Cost-effective, industrial viabilityLimited to core synthesis

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde and its derivatives as anticancer agents. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • MCF-7 Cell Line : In vitro studies on the MCF-7 breast cancer cell line revealed that derivatives of 4-Aminothieno[3,2-d]pyrimidine exhibit significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. For example, one derivative showed an IC50 of 4.3 µg/mL (0.013 µM) against MCF-7 cells .
  • MDA-MB-231 Cell Line : Another study reported that a derivative had a selective index (SI) of 19.3 against MCF-7 cells, indicating a favorable therapeutic profile compared to normal cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with modified functional groups to enhance their biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Cyclocondensation : The reaction between 2-amino-3-cyano-thiophene and aryl nitriles under acidic conditions has been utilized to produce various thienopyrimidine derivatives .
  • Substituent Variation : Modifying substituents on the thiophene or pyrimidine rings can significantly impact the biological activity and selectivity of the compounds.

Pharmacological Potential

The pharmacological applications of this compound extend beyond anticancer effects. Research indicates potential use in other therapeutic areas:

Cardiovascular Applications

Some studies have suggested that compounds derived from thieno[3,2-d]pyrimidines may possess cardiovascular benefits, including inhibiting platelet aggregation, which can be crucial for preventing thrombotic events in patients at risk for cardiovascular diseases .

Analgesic Properties

Research has also explored the analgesic properties of related compounds, indicating varying degrees of pain relief activity through different mechanisms .

Summary Table of Applications

ApplicationCompound DerivativeCell Line TestedIC50 Value (µg/mL)Selectivity Index
Anticancer4-Amino derivativeMCF-74.319.3
AnticancerAnother derivativeMDA-MB-23113.42Not specified
CardiovascularVarious thieno derivativesPlatelet modelsN/AN/A
AnalgesicCondensed thieno derivativesVariousVariesVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde becomes evident when compared to analogs, particularly chloro-substituted thieno-pyrimidine aldehydes and related heterocyclic derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³) Key Features
This compound C₇H₅N₃O₂S 195.20 -NH₂ at C4 Not reported Not reported Enhanced polarity due to -NH₂; ideal for hydrogen bonding in kinase inhibition .
4-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde C₇H₃ClN₂OS 198.63 -Cl at C4 366.7 ± 37.0 1.613 ± 0.06 Higher lipophilicity; used as a precursor for further functionalization .
2-Chlorothieno[3,2-d]pyrimidine-7-carbaldehyde C₇H₃ClN₂OS 198.63 -Cl at C2 Not reported Not reported Altered electronic effects due to chlorine position; potential for unique binding interactions .
4-Chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde C₈H₅ClN₃O 194.61 -Cl at C4, -CH₃ at C5 Not reported Not reported Pyrrolo-pyrimidine core with increased steric hindrance; impacts metabolic stability .
4-Chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine-7-carbaldehyde C₉H₄ClF₂N₃O 247.61 -Cl at C4, -CF₂H at C2 Not reported Not reported Pyrido-pyrimidine scaffold with electron-withdrawing groups; alters solubility and reactivity .

Key Research Findings

  • Amino vs. Chloro Substituents: The -NH₂ group in this compound enhances kinase inhibition efficacy by 10–100-fold compared to chloro analogs, highlighting the importance of hydrogen-bond donors in drug design .
  • Heterocycle Impact: Thieno-pyrimidines generally exhibit stronger binding to CK2 than pyrido- or pyrrolo-pyrimidines due to sulfur’s electron-rich nature, which complements the kinase’s hydrophobic active site .

Biological Activity

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic and antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core structure with an amino group at the 4-position and a carbaldehyde functional group at the 7-position. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit various biological activities, including:

  • Antitumor Activity : Several studies indicate that compounds within this class can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Cytotoxic Effects : The cytotoxicity of these compounds is often assessed using standard assays like the MTT assay, which measures cell viability.

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of cell cycle progression
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMDA-MB-2310.013EGFR-TK inhibition
2-Ethyl-4-amino-thieno[2,3-d]pyrimidineMCF-10A0.056Apoptosis induction

The mechanisms by which this compound exerts its effects are multifaceted:

  • Inhibition of Protein Kinases : Thieno[3,2-d]pyrimidines have been shown to inhibit various protein kinases involved in cancer cell signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, particularly at the G1 phase. This prevents cells from progressing through the cycle and dividing.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in response to treatment with thieno[3,2-d]pyrimidine derivatives, leading to programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Study on Cytotoxicity Against MCF-7 Cells : A recent study synthesized various derivatives and tested their cytotoxicity against MCF-7 cells using an MTT assay. The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong antiproliferative activity .
  • Antitumor Activity in Vivo : Another investigation evaluated the antitumor effects of these compounds in vivo using mouse models with xenografted tumors. The results demonstrated significant tumor growth inhibition compared to control groups .

Q & A

Q. What are the established synthetic routes for 4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursor thiophene derivatives. For example, 2-amino-3-cyanothiophenes can undergo intramolecular cyclization using sodium methoxide in DMF to form the thienopyrimidine core . Key factors affecting yield include:

  • Temperature : Elevated temperatures (110–120°C) improve cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalyst : Alkaline conditions (e.g., NaOMe) promote deprotonation and ring closure.
    Yields range from 85–95% under optimized conditions .

Q. How can analytical techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR :
    • ¹H NMR : Aromatic protons in the thieno[3,2-d]pyrimidine ring appear as doublets (δ 7.2–8.5 ppm). The aldehyde proton resonates as a singlet (δ 9.8–10.2 ppm) .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while carbons in the pyrimidine ring range from δ 150–165 ppm .
  • IR : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Exact mass (C₇H₅N₃O₂S) is 195.0102 g/mol (observed m/z: 195.0018) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Identification : Potential acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: toxic to aquatic life) require stringent controls .
  • Handling : Use fume hoods, nitrile gloves, and avoid heat/sparks. Store in dry, cool conditions (P402) .
  • Waste Disposal : Follow institutional guidelines for halogenated heterocycles; incineration is recommended .

Advanced Research Questions

Q. How can the aldehyde group in this compound be functionalized for targeted biological applications?

The aldehyde moiety allows for:

  • Schiff base formation : React with primary amines (e.g., anilines) to form imine-linked conjugates for drug delivery .
  • Click chemistry : Aldehyde-azide ligation via Huisgen cycloaddition enables bioconjugation .
  • Reductive amination : Convert to secondary amines using NaBH₃CN for improved pharmacokinetic properties .

Q. What strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

Discrepancies in kinase inhibition (e.g., CK2 vs. EGFR) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance CK2 affinity, while bulky aryl groups favor EGFR .
  • Assay conditions : Varying ATP concentrations (1–10 μM) impact IC₅₀ values. Standardize using Z′-LYTE kinase assays .
  • Cellular permeability : LogP >3.5 improves membrane penetration but may reduce solubility; balance via PEGylation .

Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?

  • Docking studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 3BQC for CK2) .
  • QSAR models : Correlate Hammett σ values of substituents with inhibitory activity (R² >0.85) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water, 70:30) .
  • Byproduct formation : Oxidative dimerization of the aldehyde group occurs at >100 mg scale. Add 1% BHT as an antioxidant .
  • Yield optimization : Use flow chemistry for precise control of reaction time (t = 2 hr) and temperature (T = 115°C) .

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